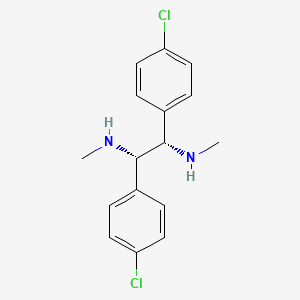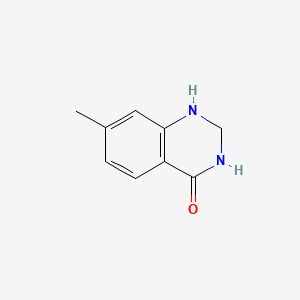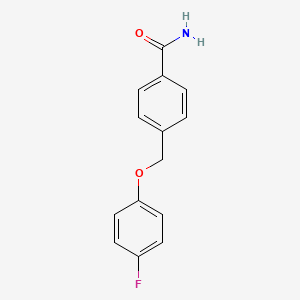
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine is a complex organic compound that features a purine base structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of tert-butyldimethylsilyl and diethoxypropyl groups in its structure makes it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the tert-butyldimethylsilyl group through silylation. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) . The diethoxypropyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides stability and protection to reactive sites, allowing for selective reactions. The purine base structure enables the compound to interact with nucleic acids and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-6-(((Tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane
- (2R,3S,4S,5R,6S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of both tert-butyldimethylsilyl and diethoxypropyl groups enhances its stability and versatility in synthetic applications.
Properties
Molecular Formula |
C19H34ClN5O3Si |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
7-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-diethoxypropyl]-6-chloropurin-2-amine |
InChI |
InChI=1S/C19H34ClN5O3Si/c1-8-26-17(27-9-2)13(11-28-29(6,7)19(3,4)5)10-25-12-22-16-14(25)15(20)23-18(21)24-16/h12-13,17H,8-11H2,1-7H3,(H2,21,23,24)/t13-/m0/s1 |
InChI Key |
PONDSZBGBSOBSJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC([C@@H](CN1C=NC2=C1C(=NC(=N2)N)Cl)CO[Si](C)(C)C(C)(C)C)OCC |
Canonical SMILES |
CCOC(C(CN1C=NC2=C1C(=NC(=N2)N)Cl)CO[Si](C)(C)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


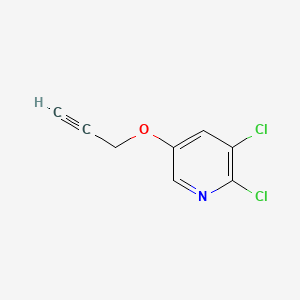
![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
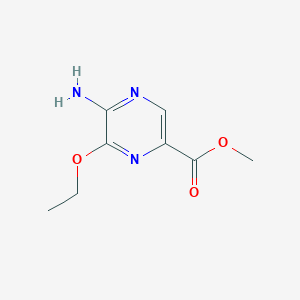
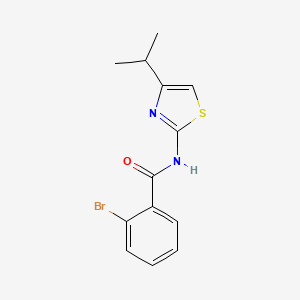
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
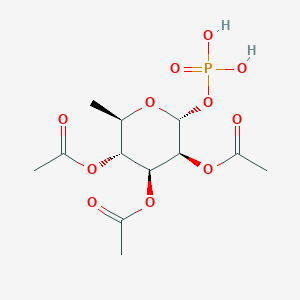
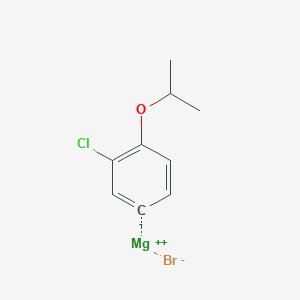
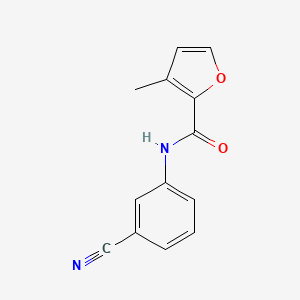
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
